molecular formula C23H23FN4O2 B11027107 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11027107
M. Wt: 406.5 g/mol
InChI Key: DCZZTRZIOXZTHM-UHFFFAOYSA-N
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Description

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a cyclohexyl group, an imidazo[1,2-a]benzimidazole core, and a fluorophenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and cyclohexyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to other similar compounds, 2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(3-cyclohexyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H23FN4O2/c24-15-10-12-16(13-11-15)25-21(29)14-20-22(30)27(17-6-2-1-3-7-17)23-26-18-8-4-5-9-19(18)28(20)23/h4-5,8-13,17,20H,1-3,6-7,14H2,(H,25,29)

InChI Key

DCZZTRZIOXZTHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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